1-(2-Methoxyphenyl)anthracene-9,10-dione
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Overview
Description
1-(2-Methoxyphenyl)anthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a methoxy group attached to the phenyl ring at the 2-position and two carbonyl groups at the 9 and 10 positions of the anthracene core. Anthracene derivatives are known for their photophysical properties and are widely used in various scientific and industrial applications .
Preparation Methods
The synthesis of 1-(2-Methoxyphenyl)anthracene-9,10-dione typically involves the functionalization of the anthracene core. One common method is the Friedel-Crafts acylation reaction, where anthracene is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The methoxy group can be introduced via a nucleophilic substitution reaction using methoxybenzene and a suitable electrophile . Industrial production methods often involve multi-step synthesis routes that ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-(2-Methoxyphenyl)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, forming diols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like acyl chlorides. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(2-Methoxyphenyl)anthracene-9,10-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a probe in photophysical studies.
Biology: Employed in the study of biological systems due to its fluorescent properties.
Medicine: Investigated for its potential use in photodynamic therapy and as a diagnostic tool.
Industry: Utilized in the production of dyes, organic light-emitting diodes (OLEDs), and other optoelectronic devices
Mechanism of Action
The mechanism of action of 1-(2-Methoxyphenyl)anthracene-9,10-dione is primarily related to its ability to interact with light. The compound absorbs light and undergoes electronic transitions, which can lead to fluorescence or phosphorescence. These properties make it useful in applications such as fluorescence microscopy and photodynamic therapy. The molecular targets and pathways involved include interactions with cellular components and generation of reactive oxygen species under light exposure .
Comparison with Similar Compounds
1-(2-Methoxyphenyl)anthracene-9,10-dione can be compared with other anthracene derivatives such as:
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used in similar applications.
9,10-Dimethylanthracene: Exhibits different photophysical properties due to the presence of methyl groups.
9,10-Anthracenediyl-bis(methylene)dimalonic acid: Used as a singlet oxygen detector probe
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct photophysical properties and makes it suitable for specialized applications .
Properties
CAS No. |
20760-60-5 |
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Molecular Formula |
C21H14O3 |
Molecular Weight |
314.3 g/mol |
IUPAC Name |
1-(2-methoxyphenyl)anthracene-9,10-dione |
InChI |
InChI=1S/C21H14O3/c1-24-18-12-5-4-7-13(18)14-10-6-11-17-19(14)21(23)16-9-3-2-8-15(16)20(17)22/h2-12H,1H3 |
InChI Key |
HLKNRNPTFCTXDQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=C3C(=CC=C2)C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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